molecular formula C14H22O4 B8279797 7-Allyl-1,4-dioxa-spiro[4.5]decane-7-carboxylic acid ethyl ester

7-Allyl-1,4-dioxa-spiro[4.5]decane-7-carboxylic acid ethyl ester

Cat. No. B8279797
M. Wt: 254.32 g/mol
InChI Key: MWGAVFCNEQEMBQ-UHFFFAOYSA-N
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Patent
US08633190B2

Procedure details

Then, to a round bottom flask was added N,N-diisopropylamine (3.97 mL, 28.4 mmol) and THF (22.1 mL). The mixture was cooled at −20° C. 1.6 M of n-butyllithium in hexane (15.8 mL) was added. The crude mixture was stirred at 0° C. for 30 min and then cooled down at −20° C., and 1,4-dioxa-spiro[4.5]dicane-7-carboxylic acid ethyl ester (4.50 g, 21.0 mmol) from step 1 was added dropwise. The mixture was stirred at 0° C. for 30 min, and then cooled at −20° C., and allyl bromide (2.00 mL, 23.1 mmol) was added. The mixture was warmed up to rt slowly and stirred at rt for 30 min. The reaction mixture was quenched with ice, diluted with ethyl acetate (60 mL), and washed sequentially with 1N aqueous HCl (5 mL), water and brine. The organic layer was dried over Na2SO4 and concentrated under reduced pressure to afford 4.30 g (81%) of the title compound, 7-allyl-1,4-dioxa-spiro[4.5]decane-7-carboxylic acid ethyl ester, as a yellow oil. It was used in the next step without further purification. 1H NMR (400 MHz, CDCl3): δ5.64-5.74 (m, 1H), 4.97-5.05 (m, 2H), 4.05-4.17 (m, 2H), 3.82-3.99 (m, 4H), 2.34-2.41 (m, 1H), 2.27 (dt, J=13.6, 2.1 Hz, 1H), 2.08-2.16 (m, 2H), 1.76-1.88 (m, 1H), 1.60-1.72 (m, 2H), 1.46-1.54 (m, 1H), 1.42 (d, J=13.6 Hz, 1H), 1.25 (t, J=7.1 Hz, 3H), 1.08-1.16 (m, 1H).
Quantity
3.97 mL
Type
reactant
Reaction Step One
Name
Quantity
22.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.8 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.5 g
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Yield
81%

Identifiers

REACTION_CXSMILES
C(N[CH:5]([CH3:7])[CH3:6])(C)C.C([Li])CCC.[CH2:13]([O:15][C:16]([CH:18]1[CH2:23][CH2:22][CH2:21][C:20](=[O:24])[CH2:19]1)=[O:17])[CH3:14].C(Br)C=C.C1C[O:32][CH2:31][CH2:30]1>CCCCCC>[CH2:13]([O:15][C:16]([C:18]1([CH2:7][CH:5]=[CH2:6])[CH2:23][CH2:22][CH2:21][C:20]2([O:32][CH2:31][CH2:30][O:24]2)[CH2:19]1)=[O:17])[CH3:14]

Inputs

Step One
Name
Quantity
3.97 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
22.1 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
15.8 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)OC(=O)C1CC(CCC1)=O
Step Five
Name
Quantity
2 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down at −20° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled at −20° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed up to rt slowly
STIRRING
Type
STIRRING
Details
stirred at rt for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with ice
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (60 mL)
WASH
Type
WASH
Details
washed sequentially with 1N aqueous HCl (5 mL), water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C1(CC2(OCCO2)CCC1)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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